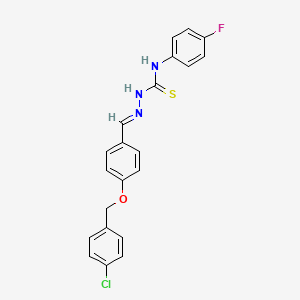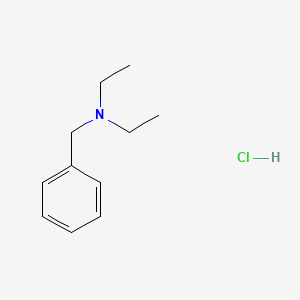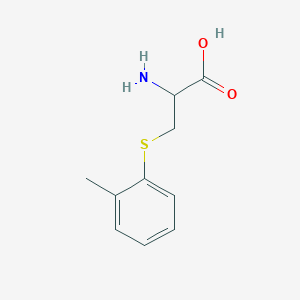
4-((4-Chlorobenzyl)oxy)benzaldehyde N-(4-fluorophenyl)thiosemicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- This compound belongs to the class of thiosemicarbazones, which are known for their diverse biological activities.
- Thiosemicarbazones exhibit interesting coordination chemistry and have been studied for their potential as antiviral, antibacterial, and antitumor agents.
4-((4-Chlorobenzyl)oxy)benzaldehyde N-(4-fluorophenyl)thiosemicarbazone: is a chemical compound with the molecular formula CHClFNOS.
准备方法
- Unfortunately, detailed synthetic routes and industrial production methods for this specific compound are not readily available in the literature.
- researchers often synthesize thiosemicarbazones by reacting aldehydes or ketones with thiosemicarbazide under appropriate conditions.
化学反应分析
- Thiosemicarbazones can undergo various reactions, including:
Condensation Reaction: Formation of the thiosemicarbazone from an aldehyde or ketone and thiosemicarbazide.
Oxidation: Thiosemicarbazones can be oxidized to form corresponding oximes.
Metal Complex Formation: Thiosemicarbazones readily form complexes with transition metals.
- Common reagents include thiosemicarbazide, aldehydes/ketones, and oxidizing agents.
科学研究应用
Anticancer Properties: Some thiosemicarbazones exhibit antitumor activity by inhibiting ribonucleotide reductase, an enzyme essential for DNA synthesis.
Antiviral Activity: Certain thiosemicarbazones have shown potential against RNA viruses.
Metal Chelation: Thiosemicarbazones can chelate metal ions, making them useful in metal-based therapies.
Antibacterial Effects: Thiosemicarbazones may inhibit bacterial growth.
作用机制
- The exact mechanism of action for this specific compound remains an area of ongoing research.
- Thiosemicarbazones likely exert their effects through metal chelation, enzyme inhibition, or interference with cellular processes.
相似化合物的比较
- Similar compounds include other thiosemicarbazones, such as 3-((4-Chlorobenzyl)oxy)benzaldehyde N-(4-fluorophenyl)thiosemicarbazone (CAS Number: 883572-95-0) .
- Highlighting the uniqueness of this compound requires further investigation.
Remember that while I’ve provided an overview, detailed experimental procedures and proprietary industrial methods may require additional research
属性
CAS 编号 |
767302-36-3 |
|---|---|
分子式 |
C21H17ClFN3OS |
分子量 |
413.9 g/mol |
IUPAC 名称 |
1-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-3-(4-fluorophenyl)thiourea |
InChI |
InChI=1S/C21H17ClFN3OS/c22-17-5-1-16(2-6-17)14-27-20-11-3-15(4-12-20)13-24-26-21(28)25-19-9-7-18(23)8-10-19/h1-13H,14H2,(H2,25,26,28)/b24-13+ |
InChI 键 |
CQGHQQSBECAGBS-ZMOGYAJESA-N |
手性 SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)/C=N/NC(=S)NC3=CC=C(C=C3)F)Cl |
规范 SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=NNC(=S)NC3=CC=C(C=C3)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(3-bromophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12009955.png)
![[1-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate](/img/structure/B12009963.png)

![1H-Benzimidazole, 2-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-](/img/structure/B12009985.png)


![N-(2,2,2-trichloro-1-{[(3-chloroanilino)carbothioyl]amino}ethyl)butanamide](/img/structure/B12009996.png)

![1-[2-(Methylsulfanyl)phenyl]cyclobutanecarboxylic acid](/img/structure/B12010017.png)

![2-{[3-Cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12010021.png)
